2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a benzothiazole ring, and a chlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a phenyl halide.
Attachment of the Chlorophenoxyacetate Group: The final step involves esterification, where the benzothiazole derivative reacts with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Derivatives with new functional groups introduced at specific positions
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol: A structurally similar compound with a hydroxyl group instead of the chlorophenoxyacetate group.
Uniqueness
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor, along with its potential for further chemical modification, makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c26-18-6-8-20(9-7-18)31-17-24(30)32-21-10-11-22-23(16-21)33-25(27-22)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELXCTZQUPDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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